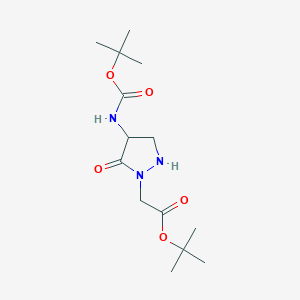

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate

Description

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is a synthetic organic compound featuring a pyrazolidinone core substituted with tert-butoxycarbonyl (Boc) and acetate ester groups. The pyrazolidinone ring (a five-membered heterocycle with two adjacent nitrogen atoms and a ketone) is central to its structural and functional properties. The Boc groups serve as protective moieties for amines, enhancing stability during synthetic processes, while the tert-butyl acetate side chain influences solubility and metabolic resistance.

Properties

Molecular Formula |

C14H25N3O5 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrazolidin-1-yl]acetate |

InChI |

InChI=1S/C14H25N3O5/c1-13(2,3)21-10(18)8-17-11(19)9(7-15-17)16-12(20)22-14(4,5)6/h9,15H,7-8H2,1-6H3,(H,16,20) |

InChI Key |

CIZUXSGYEKKMDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C(CN1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The BOC group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for BOC deprotection.

Major Products Formed

The major products formed from these reactions include free amines, oxides, and reduced amine derivatives.

Scientific Research Applications

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the synthesis of peptides and other biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This intermediate can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Pyrazolidinone vs. Thiazole Derivatives

- In contrast, tert-butyl 2-(1,3-thiazol-2-yl)acetate () contains a thiazole ring, which confers aromaticity and sulfur-based reactivity. Thiazole derivatives like tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate () exhibit halogen-dependent reactivity (e.g., Suzuki coupling) and antimicrobial activity, unlike the pyrazolidinone core’s focus on hydrogen-bond interactions .

Pyrrole and Quinazoline Derivatives

- Pyrrole-based compounds (e.g., Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate , ) combine pyrrole’s electron-rich nature with thiazole esters, enabling π-π stacking and kinase inhibition.

Substituent Effects

Boc and Ester Modifications

- Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate () replaces the tert-butyl ester with a sodium carboxylate, increasing water solubility but reducing cell membrane permeability compared to the target compound’s lipophilic tert-butyl group .

- tert-Butyl (5-bromothiazol-2-yl)carbamate () introduces bromine for cross-coupling reactions, contrasting with the target compound’s focus on amino protection .

Halogenation Patterns

- Halogenated analogs like tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate () show enhanced electrophilicity for nucleophilic substitutions, whereas the target compound’s non-halogenated structure prioritizes stability and hydrogen bonding .

Key Research Findings

- The target compound’s Boc groups enhance stability during peptide synthesis, whereas analogs with unprotected amines (e.g., 2-(Amino-thiazole derivatives, ) show higher reactivity but lower shelf-life .

- Lipophilicity : The tert-butyl acetate group in the target compound improves blood-brain barrier penetration compared to sodium carboxylate analogs () .

- Synthetic Versatility: Pyrazolidinone derivatives are less reactive in cross-coupling reactions than brominated thiazoles (), limiting their use in metal-catalyzed transformations .

Biological Activity

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolidinones, including compounds similar to this compound, exhibit antimicrobial properties. A γ-lactam pyrazolidinone was reported to target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, thereby demonstrating potential as an antibiotic agent .

Neuroprotective Effects

The tert-butoxycarbonyl group has been utilized in the synthesis of various compounds aimed at treating neurodegenerative diseases. Preliminary biological testing of related compounds indicated hypothermic responses in animal models, suggesting a potential neuroprotective effect . However, further studies are required to establish a direct link between these effects and the central dopaminergic system.

The mechanisms through which this compound exerts its biological effects are still under investigation. The presence of the pyrazolidinone moiety suggests that it may interact with various enzymatic pathways involved in cellular signaling and metabolism.

Case Studies

- Antiparkinson Activity : In a study evaluating the antiparkinson potential of related compounds, it was found that certain derivatives elicited significant motor improvements in reserpine-induced models. These findings highlight the importance of further exploring the biological activity of tert-butyl derivatives in neuropharmacology .

- Siderophore Functionality : The incorporation of siderophore-like structures in similar compounds has been shown to enhance their uptake by bacterial cells, thereby increasing their efficacy as antibiotics. This suggests that this compound could be modified to improve its antimicrobial properties .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.